

DY-680-NHS Ester: A Technical Guide to Spectral Properties and Applications

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Compound of Interest

Compound Name: *DY-680-NHS ester*

Cat. No.: *B15553301*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties, applications, and experimental protocols for **DY-680-NHS ester**, a near-infrared (NIR) fluorescent dye. This amine-reactive dye is a valuable tool for labeling proteins, antibodies, and other biomolecules for a variety of research and drug development applications, including fluorescence microscopy, western blotting, and in vivo imaging.

Core Spectral and Physicochemical Properties

DY-680 is a bright and photostable dye that exhibits strong absorption and fluorescence in the near-infrared region of the spectrum. This is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, which is typically observed at shorter wavelengths. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent conjugation of the dye to primary amines on target biomolecules, forming a stable amide bond.

Quantitative spectral and physical data for DY-680 and its NHS ester derivative are summarized in the table below. It is important to note that spectral properties can be influenced by the solvent environment and the nature of the conjugated biomolecule. The values presented here are compiled from various suppliers and represent typical characteristics.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	680 - 692 nm	[1][2][3][4][5]
Emission Maximum (λ_{em})	694 - 712 nm	[1][2][3][4][5][6]
Molar Absorptivity (ϵ)	~140,000 - 240,000 M ⁻¹ cm ⁻¹	[7][8]
Quantum Yield (η)	~30%	[6]
Molecular Weight (NHS ester)	~731.92 g/mol	[7]
Solubility	DMSO, DMF, Methanol, Ethanol	[7]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and antibodies with **DY-680-NHS ester**, purification of the resulting conjugate, and its application in common laboratory techniques.

Protein and Antibody Labeling with DY-680-NHS Ester

This protocol describes a general procedure for conjugating **DY-680-NHS ester** to a protein or antibody. Optimization may be required for specific biomolecules.

Materials:

- **DY-680-NHS ester**
- Protein or antibody to be labeled (at 2-10 mg/mL)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Note: The buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4-8.5 (optional)

- Purification column (e.g., size-exclusion chromatography, spin desalting column, or ultrafiltration device)
- Phosphate-buffered saline (PBS)

Procedure:

- Protein Preparation:
 - Ensure the protein or antibody is at a concentration of at least 2 mg/mL in the Reaction Buffer.[\[1\]](#)[\[6\]](#)[\[8\]](#)
 - If the protein is in a buffer containing primary amines or at an incorrect pH, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
- Dye Preparation:
 - Allow the vial of **DY-680-NHS ester** to warm to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[\[1\]](#)[\[8\]](#) Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[\[6\]](#)
 - While gently stirring or vortexing the protein solution, slowly add the calculated volume of the **DY-680-NHS ester** stock solution.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[1\]](#)[\[4\]](#)[\[9\]](#)
- Quenching the Reaction (Optional):
 - To terminate the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[\[1\]](#)

- Incubate for an additional 10-15 minutes at room temperature.[\[1\]](#)

Purification of the Labeled Conjugate

It is crucial to remove any unreacted, free dye from the labeled protein to prevent non-specific signals in downstream applications.

Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration:

- Equilibrate a suitable size-exclusion column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
- Apply the labeling reaction mixture to the top of the column.
- Elute the conjugate with PBS. The labeled protein, being larger, will elute first, while the smaller, free dye molecules will be retained on the column and elute later.
- Collect the fractions containing the colored, labeled protein.

Method 2: Spin Desalting Columns:

- Prepare the spin column according to the manufacturer's protocol, typically involving centrifugation to remove the storage buffer.
- Place the column in a new collection tube.
- Slowly apply the labeling reaction mixture to the center of the resin bed.
- Centrifuge the column to collect the purified conjugate.[\[7\]](#) The resin will retain the free dye.

Method 3: Ultrafiltration:

- Select an ultrafiltration device with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein being labeled (e.g., 10 kDa MWCO for an IgG antibody).
- Add the labeling reaction mixture to the device and centrifuge to concentrate the labeled protein and remove the free dye in the filtrate.

- Wash the retentate by adding PBS and centrifuging again. Repeat this wash step several times to ensure complete removal of the free dye.[\[10\]](#)

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorption maximum of DY-680 (~680-690 nm, A_{max}).
- Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor (A_{280} / A_{max} for the free dye) and $\epsilon_{\text{protein}}$ is the molar absorptivity of the protein at 280 nm.
- Calculate the concentration of the dye:
 - Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar absorptivity of DY-680 at its λ_{max} .
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Application: Fluorescent Western Blotting

DY-680 labeled secondary antibodies are commonly used for near-infrared fluorescent western blotting, which offers a wider dynamic range and higher sensitivity compared to traditional chemiluminescent methods.

Procedure:

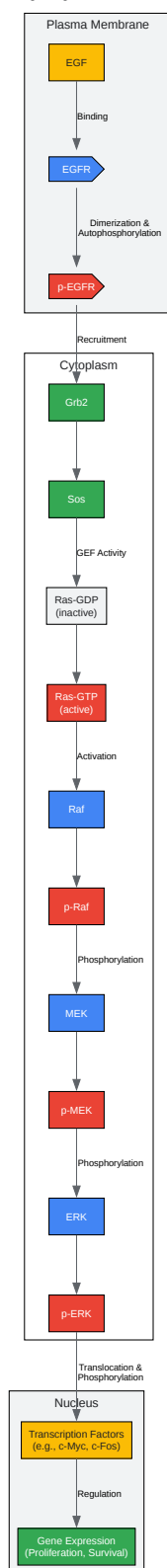
- Following protein transfer to a nitrocellulose or PVDF membrane, block the membrane for 1 hour at room temperature in a suitable blocking buffer.
- Incubate the membrane with the primary antibody, diluted in an appropriate buffer, for 1-4 hours at room temperature or overnight at 4°C.[\[11\]](#)
- Wash the membrane four times for 5 minutes each with TBS-T or PBS-T.[\[11\]](#)
- Incubate the membrane with the DY-680 labeled secondary antibody, diluted in an appropriate buffer (a starting dilution of 1:15,000 to 1:20,000 is recommended), for 1 hour at room temperature, protected from light.[\[5\]](#)[\[11\]](#)
- Wash the membrane as in step 3.
- Image the blot using a near-infrared imaging system with appropriate excitation and emission filters for the 700 nm channel.

Signaling Pathway Analysis: EGFR and the MAPK/ERK Cascade

Fluorescently labeled antibodies are powerful tools for studying cellular signaling pathways. For instance, antibodies conjugated to DY-680 or spectrally similar dyes can be used in antibody arrays or immunofluorescence imaging to detect the phosphorylation status of key signaling proteins, providing a snapshot of pathway activation. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.[\[12\]](#) Dysregulation of this pathway is frequently implicated in cancer.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[\[9\]](#)[\[12\]](#)

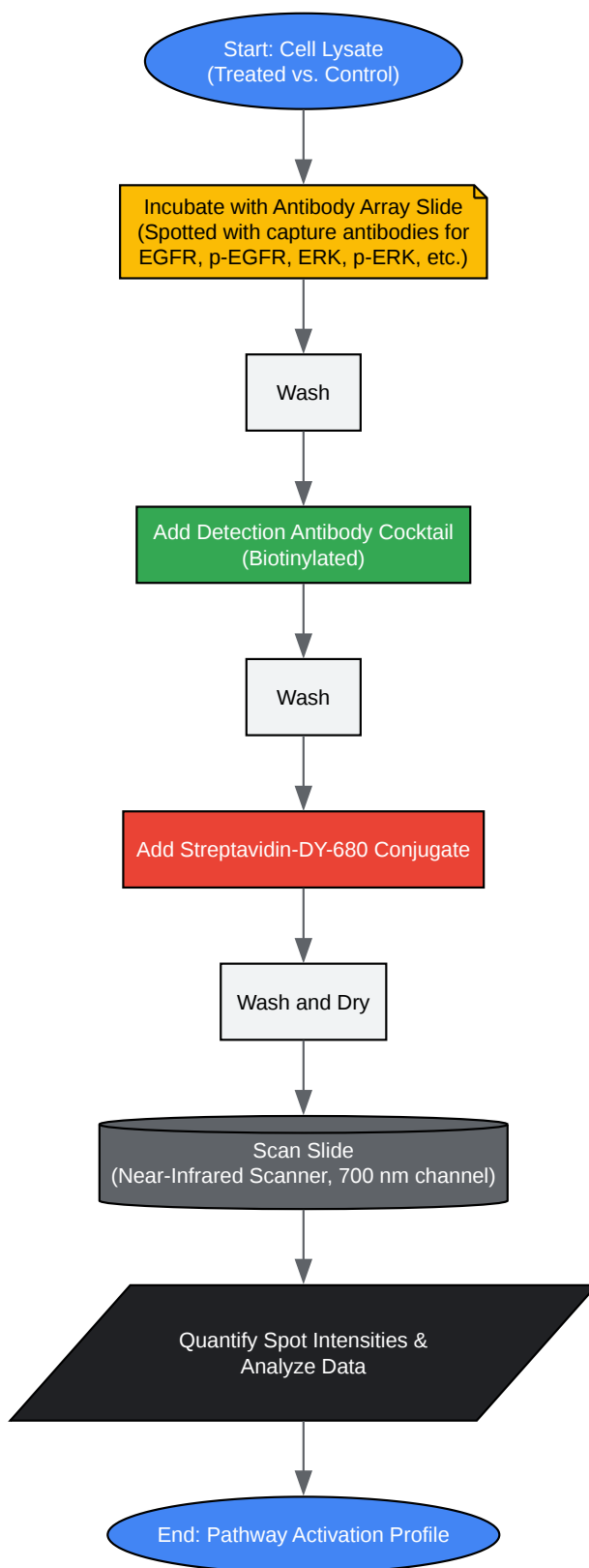
EGFR Signaling to MAPK/ERK Pathway

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Caption: EGFR signaling cascade leading to MAPK/ERK activation.

Experimental Workflow: Antibody Array for Signaling Analysis

Fluorescent antibody arrays provide a high-throughput method to simultaneously measure the phosphorylation state of multiple proteins in a signaling pathway.



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Caption: Workflow for a fluorescent antibody array experiment.

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